molecular formula C9H5FO B1448394 4-Ethynyl-2-fluorobenzaldehyde CAS No. 1267502-64-6

4-Ethynyl-2-fluorobenzaldehyde

Cat. No. B1448394
M. Wt: 148.13 g/mol
InChI Key: SLSHYCVXNLXDGU-UHFFFAOYSA-N
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Description

4-Ethynyl-2-fluorobenzaldehyde, also known as 3-fluoro-4-formylphenylacetylene, is an aromatic building block compound . It belongs to the class of aldehydes and is used in a variety of scientific applications . Its molecular formula is C9H5FO .


Molecular Structure Analysis

The molecular structure of 4-Ethynyl-2-fluorobenzaldehyde consists of 9 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The average mass is 148.134 Da .

Scientific Research Applications

Synthesis Techniques and Applications

  • Synthesis Approaches : 4-Fluorobenzaldehyde, a derivative of 4-Ethynyl-2-fluorobenzaldehyde, has been synthesized using various methods such as halogen-exchange fluorination and reactions involving potassium fluoride and tetraphenylphosphonium halide (Yoshida & Kimura, 1988); (Yoshida & Kimura, 1989).

  • Biological Evaluation : Thiazolidin-4-one derivatives prepared using 4-Fluorobenzaldehyde showed promising antioxidant activity (El Nezhawy et al., 2009).

  • Hydrogen Bonding Studies : Studies on the C-H...O hydrogen bonds in liquid 4-Fluorobenzaldehyde provided insights into molecular interactions and bonding geometries (Ribeiro-Claro et al., 2002).

Advanced Applications

  • Molecular Structure Analysis : Gas electron diffraction and microwave spectroscopy were used to determine the molecular structure of gaseous 4-Fluorobenzaldehyde, contributing to a deeper understanding of its chemical properties (Samdal et al., 1997).

  • Labeling of Peptides and Proteins : Novel thiol-reactive prosthetic groups involving 4-Fluorobenzaldehyde derivatives were studied for efficient labeling of cysteine-containing peptides and proteins (Wuest et al., 2008).

  • Microwave Spectrum Analysis : The rotational spectrum of 4-Fluorobenzaldehyde was investigated, providing valuable data for understanding its vibrational and electronic properties (González et al., 1988).

Safety And Hazards

The safety data sheet for a related compound, 4-fluorobenzaldehyde, indicates that it is a combustible liquid, harmful if swallowed, and causes serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

4-ethynyl-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSHYCVXNLXDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-2-fluorobenzaldehyde

CAS RN

1267502-64-6
Record name 4-Ethynyl-2-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PE BROUGH - 1999 - research.aston.ac.uk
The aim of this study was to prepare a ferromagnetic polymer using the design elements of molecular nnagnets. This involved the preparation of co-polyradicals of phenylacetylenes …
Number of citations: 4 research.aston.ac.uk
S Guillouet - Journal of Labelled Compounds and …, 2003 - JOHN WILEY & SONS LTD
Number of citations: 3

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